![molecular formula C6H9NO4 B6299915 Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% CAS No. 66508-94-9](/img/structure/B6299915.png)
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95%
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Overview
Description
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% (also known as ethyl 2-hydroxyiminobutyrate) is an organic compound that is widely used in scientific research. It is a colorless, odorless, and water-soluble liquid with a molecular formula of C4H7NO3. This compound has been used in a variety of scientific applications, including the synthesis of pharmaceuticals and other organic compounds. In addition, it has been used in the study of biochemical and physiological processes in organisms.
Scientific Research Applications
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% has a variety of scientific applications. It is used in the synthesis of pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory agents. In addition, it has been used in the study of biochemical and physiological processes in organisms, such as the regulation of gene expression and the metabolism of carbohydrates. It has also been used in the study of cellular signaling pathways and the regulation of enzyme activity.
Mechanism of Action
Target of Action
Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as Oxyma, primarily targets carbodiimides in peptide synthesis . Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are commonly used in peptide synthesis to activate carboxylic acids for amide bond formation .
Mode of Action
Oxyma acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides . It suppresses base-catalyzed side reactions, particularly racemization . This is due to its pronounced acidity (pKa 4.60), which allows it to effectively neutralize the basicity of carbodiimides .
Biochemical Pathways
It is known that oxyma is used as an additive in peptide synthesis, where it interacts with carbodiimides to facilitate the formation of peptide bonds . This suggests that Oxyma may play a role in the biochemical pathways involved in peptide synthesis.
Pharmacokinetics
It is known that oxyma is a solid compound that is soluble in many common solvents used in peptide synthesis, such as dichloromethane or dimethylformamide (dmf) . This suggests that Oxyma may have good bioavailability in these environments.
Result of Action
The primary result of Oxyma’s action is the facilitation of peptide bond formation in peptide synthesis . By neutralizing the basicity of carbodiimides, Oxyma suppresses side reactions and helps to increase the yield and reduce the racemization of the peptides obtained .
Action Environment
The action of Oxyma is influenced by the pH of the environment. The reaction should be carried out at pH 4.5 due to the rapid hydrolysis of the ester . In a strongly basic solution, Oxyma exists predominantly as a tautomeric nitrosoisomer in anionic form . Therefore, the pH and the nature of the solvent can significantly influence the action, efficacy, and stability of Oxyma.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% in laboratory experiments include its low toxicity and its ability to be easily synthesized in the laboratory. In addition, it is a cost-effective reagent and has a wide range of applications in scientific research. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the use of ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95%. These include further research into its mechanism of action, its effects on gene expression and cellular signaling pathways, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. In addition, further research into its biochemical and physiological effects could lead to new insights into the regulation of metabolic processes in organisms. Finally, further research into its solubility in water could lead to new methods for using this compound in laboratory experiments.
Synthesis Methods
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% is synthesized by the reaction of ethyl bromide and hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction produces an intermediate, ethyl 2-hydroxyiminobutyrate, which is then hydrolyzed with aqueous acid to form the desired product. The reaction is typically carried out at room temperature and is generally considered to be a mild and non-toxic process.
properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-nitrosobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHITHXCDMTDK-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate |
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